molecular formula C19H20N2O5 B11995153 3-HO-2-PH-6,7,8,9-4H-2H-Cyclooctapyrazole-4,5-dicarboxylic acid dimethyl ester

3-HO-2-PH-6,7,8,9-4H-2H-Cyclooctapyrazole-4,5-dicarboxylic acid dimethyl ester

Cat. No.: B11995153
M. Wt: 356.4 g/mol
InChI Key: SQNIOEXBGZBQCH-SQFISAMPSA-N
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Description

3-HO-2-PH-6,7,8,9-4H-2H-Cyclooctapyrazole-4,5-dicarboxylic acid dimethyl ester is a complex organic compound with the molecular formula C19H20N2O5. This compound is notable for its unique structure, which includes a cyclooctapyrazole core and two ester groups. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HO-2-PH-6,7,8,9-4H-2H-Cyclooctapyrazole-4,5-dicarboxylic acid dimethyl ester typically involves multiple steps:

    Formation of the Cyclooctapyrazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include hydrazine derivatives and diketones.

    Introduction of the Ester Groups: The esterification process usually involves the reaction of the cyclooctapyrazole intermediate with methanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester groups, using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Corresponding substituted esters or amides.

Scientific Research Applications

3-HO-2-PH-6,7,8,9-4H-2H-Cyclooctapyrazole-4,5-dicarboxylic acid dimethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-HO-2-PH-6,7,8,9-4H-2H-Cyclooctapyrazole-4,5-dicarboxylic acid dimethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclooctapyrazole Derivatives: Compounds with similar core structures but different functional groups.

    Dicarboxylic Acid Esters: Compounds with similar ester groups but different core structures.

Uniqueness

3-HO-2-PH-6,7,8,9-4H-2H-Cyclooctapyrazole-4,5-dicarboxylic acid dimethyl ester is unique due to its combination of a cyclooctapyrazole core and two ester groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H20N2O5

Molecular Weight

356.4 g/mol

IUPAC Name

dimethyl (4Z)-3-oxo-2-phenyl-6,7,8,9-tetrahydro-1H-cycloocta[c]pyrazole-4,5-dicarboxylate

InChI

InChI=1S/C19H20N2O5/c1-25-18(23)13-10-6-7-11-14-16(15(13)19(24)26-2)17(22)21(20-14)12-8-4-3-5-9-12/h3-5,8-9,20H,6-7,10-11H2,1-2H3/b15-13-

InChI Key

SQNIOEXBGZBQCH-SQFISAMPSA-N

Isomeric SMILES

COC(=O)/C/1=C(/C2=C(CCCC1)NN(C2=O)C3=CC=CC=C3)\C(=O)OC

Canonical SMILES

COC(=O)C1=C(C2=C(CCCC1)NN(C2=O)C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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